3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline
Overview
Description
“3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline” is a compound with the CAS Number: 1183060-20-9 . It has a molecular weight of 234.21 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H10N4O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-3-7(11)5-8/h2-6H,11H2,1H3 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 234.21 .Scientific Research Applications
Synthesis and Reactivity
- The synthesis of related compounds, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, involves fluorination and substitution reactions, demonstrating the potential for creating various derivatives for further applications in medicinal chemistry and materials science (Yang Shijing, 2013).
- The design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate for the nitration of aromatic compounds, including aniline derivatives, highlights the reactivity of imidazole derivatives in creating nitroarenes, which can be crucial intermediates in pharmaceutical synthesis (M. Zolfigol et al., 2012).
Catalysis and Polymerization
- Chiral PCN pincer palladium(II) and nickel(II) complexes with aryl-based aminophosphine–imidazoline ligands are synthesized via aryl C–H activation, indicating the use of imidazole derivatives in asymmetric catalysis and potential applications in creating chiral molecules for pharmaceuticals (Ming-Jun Yang et al., 2011).
- The synthesis of disulfide-containing aniline derivatives and their copolymerization with aniline reveal the utility of imidazole derivatives in developing novel polymers with potential applications in materials science and electronics (Jun-Sang Cho et al., 2001).
Mechanistic Studies
- Studies on the mechanism of ANRORC-like ring transformation of nitroimidazole derivatives towards aniline provide insights into the reactivity and potential transformations of imidazole derivatives, which can be useful in synthetic organic chemistry for constructing complex molecules (Sebastián Gallardo-Fuentes et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . They have been used in the development of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple pathways depending on its specific biological activity.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
The wide range of biological activities exhibited by imidazole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-(3-methyl-5-nitroimidazol-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-3-7(11)5-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIUCMZNQPJPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1OC2=CC=CC(=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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